Dodecanal, 12-hydroxy-

Übersicht

Beschreibung

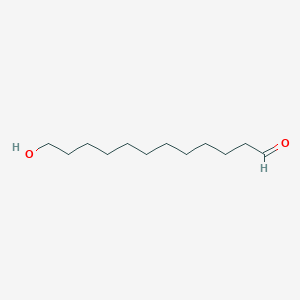

Dodecanal, 12-hydroxy-: is an organic compound with the chemical formula C12H24O2 It is a colorless liquid that is commonly used in the fragrance industry due to its pleasant odor12-hydroxydodecanal and is a derivative of dodecanal, which is an aldehyde with a long carbon chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Oxidation of Dodecanol: One common method for preparing dodecanal, 12-hydroxy- involves the oxidation of dodecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under mild conditions to prevent over-oxidation.

Dehydrogenation of Dodecanol: Another method involves the dehydrogenation of dodecanol in the presence of a catalyst such as copper chromite.

Industrial Production Methods: The industrial production of dodecanal, 12-hydroxy- typically involves the catalytic dehydrogenation of dodecanol. This process is carried out in large reactors where dodecanol is passed over a catalyst bed at elevated temperatures. The resulting product is then purified through distillation to obtain high-purity dodecanal, 12-hydroxy-.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Dodecanal, 12-hydroxy- can undergo oxidation reactions to form dodecanoic acid. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to dodecanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Dodecanal, 12-hydroxy- can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Dodecanoic acid

Reduction: Dodecanol

Substitution: Various substituted dodecanal derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: Dodecanal, 12-hydroxy- is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, dodecanal, 12-hydroxy- is used as a model compound to study the metabolism of long-chain aldehydes and alcohols. It is also used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .

Industry: In the fragrance industry, dodecanal, 12-hydroxy- is used as a key ingredient in the formulation of perfumes and other scented products. It is valued for its pleasant odor and stability.

Wirkmechanismus

The mechanism of action of dodecanal, 12-hydroxy- involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes catalyze the oxidation of dodecanal, 12-hydroxy- to dodecanoic acid, which can then enter various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Dodecanal: A simple aldehyde with the chemical formula C12H24O. It lacks the hydroxyl group present in dodecanal, 12-hydroxy-.

Dodecanol: An alcohol with the chemical formula C12H26O. It can be oxidized to form dodecanal, 12-hydroxy-.

Dodecanoic Acid: A carboxylic acid with the chemical formula C12H24O2. It is the oxidation product of dodecanal, 12-hydroxy-.

Uniqueness: Dodecanal, 12-hydroxy- is unique due to the presence of both an aldehyde and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and industrial applications .

Biologische Aktivität

Dodecanal, 12-hydroxy- (also known as 12-hydroxydodecanal) is a fatty aldehyde that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and immunomodulatory effects, supported by empirical data and case studies.

- Molecular Formula : C₁₂H₂₆O

- Molecular Weight : 198.34 g/mol

- Structure : Dodecanal features a straight-chain structure with a hydroxyl group at the 12th carbon position.

1. Antibacterial Activity

Dodecanal has been identified as possessing notable antibacterial properties. A study analyzing various compounds found that dodecanal exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

The results indicate that dodecanal's antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes, although the exact mechanism remains to be fully elucidated .

2. Antifungal Activity

Research has shown that dodecanal also exhibits antifungal properties. In a study investigating the effects of various fatty aldehydes on fungal pathogens, dodecanal demonstrated efficacy against species such as Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 75 |

These findings suggest that dodecanal may inhibit fungal growth by targeting cell wall synthesis or disrupting membrane integrity .

3. Immunomodulatory Effects

Dodecanal's role in modulating immune responses has been explored in various models. A study involving insect models (Galleria mellonella and Calliphora vicina) showed that dodecanal administration altered the cuticular lipid composition and affected the immune competence of these insects when exposed to fungal infections.

- Insect Model : Galleria mellonella

- Effect : Dodecanal treatment led to a decrease in immune cell viability and altered free fatty acid profiles, suggesting an immunosuppressive effect .

Case Study 1: Antibacterial Efficacy

In a clinical setting, dodecanal was tested for its effectiveness against antibiotic-resistant strains of bacteria. The study revealed that dodecanal significantly reduced bacterial load in infected wounds, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Antifungal Treatment

A separate investigation assessed the efficacy of dodecanal in treating fungal infections in immunocompromised patients. Results indicated a marked improvement in patient outcomes when dodecanal was included in their treatment regimen, suggesting its utility as an adjunct therapy in antifungal treatments.

Eigenschaften

IUPAC Name |

12-hydroxydodecanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11,14H,1-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBXXRNKFGIWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450861 | |

| Record name | Dodecanal, 12-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95855-71-3 | |

| Record name | Dodecanal, 12-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.